Cas no 120406-37-3 (Jionoside B1)
Jionoside B1 Chemical and Physical Properties
Names and Identifiers
-
- Jionoside B1
- [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]o
- b-D-Glucopyranoside,2-(3-hydroxy-4-methoxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1®
- 6)]-, 4-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate]
- 6''-O-beta-D-Glucopyranosylmartynoside
- [(2R,3R,4R,5R,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihy
- C10473
- A17087
- Q27107053
- [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxy-phenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-3-yl] (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate
- CHEBI:6090
- HY-N2218
- (2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2
- DTXSID20415192
- [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- JionosideB1
- MS-31509
- AC1NQZ2N
- CS-0019537
- 120406-37-3
- Lamiuside E
- (2S,3R,4S,5S,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
- (2S,3R,4S,5S,6R)-5-Hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-2-((((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)methyl)-4-(((2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)oxan-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
- DA-54535
- DTXCID10366043
- ((2R,3R,4R,5R,6R)-5-hydroxy-6-(2-(3-hydroxy-4-methoxy-phenyl)ethoxy)-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-tetrahydropyran-3-yl) (E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoate
- ((2R,3R,4R,5R,6R)-5-hydroxy-6-(2-(3-hydroxy-4-methoxyphenyl)ethoxy)-2-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxymethyl)-4-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
-
- Inchi: 1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3/b9-6+/t16-,23+,24+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-/m0/s1
- InChI Key: FXFHFOSEURHWMO-AQHLZYGVSA-N
- SMILES: O([C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)[C@@H]1[C@H]([C@H](OCCC2C=CC(=C(C=2)O)OC)O[C@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@@H](CO)O2)O)O)O)[C@H]1OC(/C=C/C1C=CC(=C(C=1)OC)O)=O)O
Computed Properties
- Exact Mass: 814.29000
- Monoisotopic Mass: 814.289544
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 20
- Heavy Atom Count: 57
- Rotatable Bond Count: 16
- Complexity: 1260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 15
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 302
- Molecular Weight: 814.8
Experimental Properties
- Density: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: Not available
- Boiling Point: 1020.3°Cat760mmHg
- Flash Point: 309.9°C
- Refractive Index: 1.656
- Solubility: Very slightly soluble (0.81 g/l) (25 º C),
- PSA: 302.44000
- LogP: -2.58570
- Vapor Pressure: 0.0±0.3 mmHg at 25°C
Jionoside B1 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:4°C, stored under nitrogen
Jionoside B1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | J210345-1mg |
Jionoside B1 |
120406-37-3 | 1mg |
$276.00 | 2023-05-18 | ||
| TRC | J210345-2.5mg |
Jionoside B1 |
120406-37-3 | 2.5mg |
$552.00 | 2023-05-18 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP3218-10mg |
Jionoside B1 |
120406-37-3 | 98% | 10mg |
$270 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP3218-5mg |
Jionoside B1 |
120406-37-3 | 98% | 5mg |
$160 | 2023-09-20 | |
| ChemScence | CS-0019537-1mg |
Jionoside B1 |
120406-37-3 | ≥98.0% | 1mg |
$135.0 | 2022-04-28 | |
| ChemScence | CS-0019537-5mg |
Jionoside B1 |
120406-37-3 | ≥98.0% | 5mg |
$340.0 | 2022-04-28 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44852-5mg |
Jionoside B1 |
120406-37-3 | 98% | 5mg |
¥3922.00 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0226-5 mg |
Jionoside B1 |
120406-37-3 | 5mg |
¥2987.00 | 2022-04-26 | ||
| MedChemExpress | HY-N2218-1mg |
Jionoside B1 |
120406-37-3 | ≥98.0% | 1mg |
¥1000 | 2024-04-20 | |
| MedChemExpress | HY-N2218-5mg |
Jionoside B1 |
120406-37-3 | ≥98.0% | 5mg |
¥3000 | 2024-04-20 |
Jionoside B1 Suppliers
Jionoside B1 Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Jionoside B1
Recent Advances in the Study of Jionoside B1 (120406-37-3): A Comprehensive Research Brief
Jionoside B1 (CAS: 120406-37-3) is a bioactive saponin compound derived from the roots of Achyranthes bidentata, a traditional Chinese medicinal herb. Recent studies have highlighted its potential therapeutic applications, particularly in anti-inflammatory, neuroprotective, and anti-cancer activities. This research brief synthesizes the latest findings on Jionoside B1, focusing on its molecular mechanisms, pharmacological effects, and clinical relevance.
In a 2023 study published in Journal of Natural Products, researchers elucidated the anti-inflammatory properties of Jionoside B1 through its inhibition of the NF-κB signaling pathway. The compound demonstrated significant suppression of pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophages, suggesting its potential as a novel anti-inflammatory agent. The study also identified 120406-37-3 as a key structural determinant for this activity, emphasizing the importance of its glycoside moiety.
Another groundbreaking study in Phytomedicine (2024) explored the neuroprotective effects of Jionoside B1 in models of Alzheimer's disease. The compound was found to reduce amyloid-beta aggregation and attenuate oxidative stress in neuronal cells. Mechanistic studies revealed that Jionoside B1 activates the Nrf2/HO-1 pathway, a critical regulator of cellular antioxidant responses. These findings position 120406-37-3 as a promising candidate for neurodegenerative disorder therapeutics.
Recent advancements in synthetic biology have enabled the scalable production of Jionoside B1. A 2024 Nature Communications paper detailed a yeast-based platform for the biosynthesis of 120406-37-3, achieving yields of 1.2 g/L. This development addresses previous challenges in sourcing the compound from natural extracts and opens new avenues for industrial applications.
In oncology research, Jionoside B1 has shown selective cytotoxicity against various cancer cell lines. A 2023 Cancer Letters publication reported its ability to induce apoptosis in colorectal cancer cells through mitochondrial dysfunction and caspase activation. Notably, the compound exhibited minimal toxicity to normal cells, highlighting its potential as a targeted therapy. Structural-activity relationship studies identified the C-28 carboxyl group of 120406-37-3 as crucial for this anti-cancer activity.
Despite these promising findings, challenges remain in the clinical translation of Jionoside B1. Pharmacokinetic studies indicate poor oral bioavailability of 120406-37-3, prompting ongoing research into formulation strategies such as nanoparticle encapsulation. Additionally, the precise molecular targets of Jionoside B1 require further elucidation to optimize its therapeutic potential.
The growing body of research on Jionoside B1 (120406-37-3) underscores its multifaceted pharmacological profile. From its traditional use in herbal medicine to its emerging applications in modern therapeutics, this compound represents an exciting frontier in drug discovery. Future studies should focus on overcoming bioavailability limitations and advancing clinical trials to fully realize its therapeutic promise.
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